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molecular formula C9H4BrClFN B3322326 7-Bromo-4-chloro-6-fluoroquinoline CAS No. 1443378-60-6

7-Bromo-4-chloro-6-fluoroquinoline

Cat. No. B3322326
M. Wt: 260.49 g/mol
InChI Key: DLAIAXCCQGNMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012443B2

Procedure details

A vial was charged with 7-bromo-6-fluoroquinolin-4-ol (0.460 g, 1.900 mmol) and acetonitrile (9.50 ml). Phosphoryl trichloride (0.354 ml, 3.80 mmol) was then added, and the reaction was stirred for 2 h at 90° C. The reaction was diluted with ethyl acetate and washed with water. The aqueous was extracted once more with ethyl acetate, and the combined organics were dried over sodium sulfate, filtered and concentrated in vacuo. The material was then purified via silica gel chromatography eluting with 0-75% ethyl acetate in heptanes to yield 7-bromo-4-chloro-6-fluoroquinoline (0.141 g, 0.541 mmol, 28.5% yield) as a white solid. m/z (ESI) 260.1 (M+H)+.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
0.354 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[CH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[F:13].C(#N)C.P(Cl)(Cl)([Cl:19])=O>C(OCC)(=O)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:19])=[CH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[F:13]

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
BrC1=C(C=C2C(=CC=NC2=C1)O)F
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0.354 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 2 h at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted once more with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The material was then purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-75% ethyl acetate in heptanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C2C(=CC=NC2=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.541 mmol
AMOUNT: MASS 0.141 g
YIELD: PERCENTYIELD 28.5%
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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